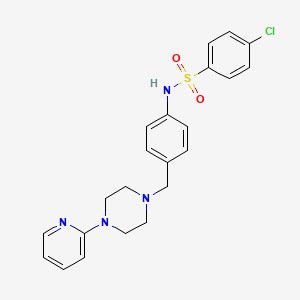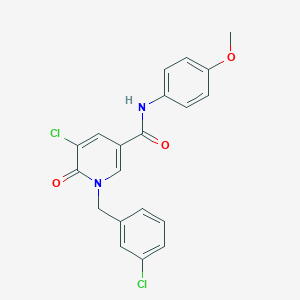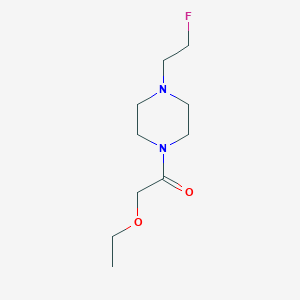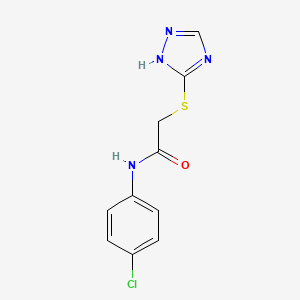
N-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazoles are a class of compounds that contain a 1,2,4-triazole ring in their structure . They are characterized by multidirectional biological activity and have been proven to have significant antibacterial activity . They are also known to play an important role in chemopreventive and chemotherapeutic effects on cancer .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been studied extensively. Various methods have been developed to synthesize these derivatives, including chemical and enzymatic methods . Chemical methods often involve the formation of cyclic structures by the reaction of alkyl halides with azides .Molecular Structure Analysis
1,2,4-Triazoles exist in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole . The 1H-1,2,4-triazole form is more stable .Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions. For example, derivatives of 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with pyrrolidinyl and diethylamino methyl substituents at the N-2 position were found to be very active against Bacillus subtilis .Aplicaciones Científicas De Investigación
Enzyme Inhibition and Molecular Docking
- N-aryl derivatives of triazole have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing moderate to good activities. Molecular docking studies rationalized the binding site interactions, indicating that these compounds could serve as potential therapeutic agents in treating diseases associated with enzyme dysfunction (Riaz et al., 2020).
Corrosion Inhibition
- Certain acetamide derivatives have been synthesized and tested for their corrosion prevention efficiencies, demonstrating promising results. These compounds were tested with steel in acidic and oil mediums, suggesting their potential as corrosion inhibitors in industrial applications (Yıldırım & Cetin, 2008).
Antimicrobial Activity
- Novel triazole compounds containing a thioamide group have shown antifungal and plant growth regulating activities, indicating their potential in agricultural applications to control fungal diseases and regulate plant growth (Li Fa-qian et al., 2005).
Antitumor and Anticancer Activity
- New derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines, with some compounds showing activity and selectivity towards melanoma and breast cancer. This suggests their potential application in the development of new anticancer therapies (Ostapiuk et al., 2015).
Lipase and α-Glucosidase Inhibition
- Certain triazole derivatives have been synthesized and evaluated for their inhibition against lipase and α-glucosidase, enzymes relevant to metabolic disorders such as obesity and diabetes, indicating their potential therapeutic applications (Bekircan et al., 2015).
Mecanismo De Acción
Direcciones Futuras
The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Therefore, further investigations on the 1,2,4-triazole scaffold to harness its optimum antibacterial potential are needed . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4OS/c11-7-1-3-8(4-2-7)14-9(16)5-17-10-12-6-13-15-10/h1-4,6H,5H2,(H,14,16)(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNXQPAJVKJPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=NN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(Difluoromethoxy)phenyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2555394.png)
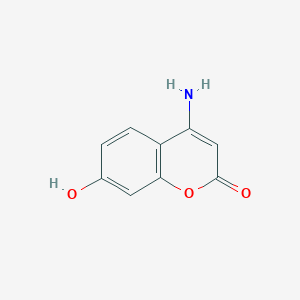
![2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)acetamide](/img/structure/B2555400.png)
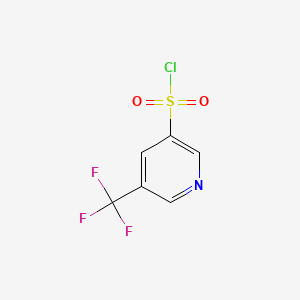
![N-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2555403.png)
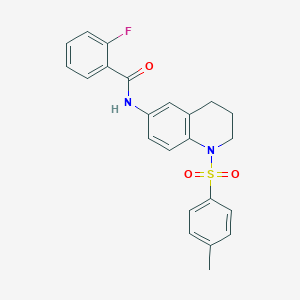
![2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid](/img/structure/B2555407.png)
![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)
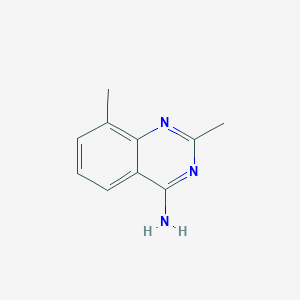
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2555411.png)
![2-[[(tert-Butyldimethylsilyl)oxy]methyl]-6-methylphenylboronic Acid Pinacol Ester](/img/structure/B2555412.png)
